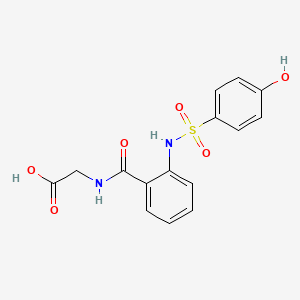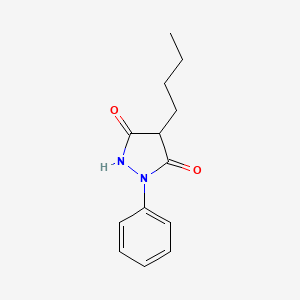
Mofebutazone
説明
Mofebutazone, also known as monophenylbutazone, is a drug used for joint and muscular pain . It is a 3,5-pyrazolinedione derivative . The drug binds to plasma albumin and competes with drugs such as coumarin anticoagulants, indomethacin, and glucocorticoids .
Molecular Structure Analysis
Mofebutazone has a molecular formula of C13H16N2O2 . The structure of Mofebutazone is characterized by the conformation of the n-butyl side chain, which is extended and in trans conformation . The phenyl group is in-plane with respect to the heterocyclic ring system .Physical And Chemical Properties Analysis
Mofebutazone has a molecular weight of 232.28 g/mol . It has a density of 1.1±0.1 g/cm3, and its molar refractivity is 64.0±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用
Gastrointestinal and Renal Effects : A study investigated the impact of Mofebutazone on the gastrointestinal and renal systems in healthy ponies. It was found that the occurrence of gastric ulcers was not influenced by the application and dose of Mofebutazone when administered for 12 days. Additionally, the drug did not cause renal damage in healthy ponies and had minimal influence on hematological and biochemical variables (Pinto et al., 2008).
Tolerability in Asthmatic Patients : Mofebutazone was tested for its tolerability in asthmatic patients. The study indicated that Mofebutazone was well-tolerated and had the potential to improve pulmonary ventilatory functions without increasing the severity of asthmatic attacks. This suggests its suitability as a non-steroidal anti-inflammatory drug (NSAID) in asthmatic patients (Khayyal et al., 1995).
Pharmacokinetics in Plasma and Synovial Fluid : The pharmacokinetics of Mofebutazone in plasma and synovial fluid was investigated, showing that the drug's concentrations peak at different times in these fluids. This study is essential for understanding the drug's distribution and elimination and informs dosage schedules for non-steroidal antiphlogistics (Kamp et al., 1984).
Excretion and Bioavailability : Research on the pharmacokinetics of Mofebutazone after oral administration in humans revealed that the drug is almost exclusively excreted via the kidneys and has a high bioavailability when administered orally (Kassem & Schulte, 1984).
Anti-Inflammatory Action and Enzyme Inhibition : A study on Mofebutazone derivatives showed that these compounds inhibit the lipoxygenase and cyclo-oxygenase pathways of arachidonic acid metabolism. This indicates a mechanism through which Mofebutazone exerts its anti-inflammatory action (Paradies, Ziedrich, & Flämig, 1990).
- ology, and pharmacokinetics. Mofebutazone was found to be less toxic, with weaker analgesic and antiphlogistic effects, and a considerably shorter half-life than phenylbutazone. This study highlights the chemical and pharmacological distinctions between the two substances (Loew et al., 1985).
Interaction with Other Drugs : Research on Mofebutazone's interaction with other drugs, such as furosemide, demonstrated no significant interaction between Mofebutazone and the diuretic, suggesting its compatibility with certain other medications (Matthei, Grabensee, & Loew, 1987).
Leukotriene Release Inhibition : A study found that Mofebutazone inhibited the immunological release of prostaglandins and leukotrienes, suggesting a possible clinical advantage in its use, particularly for asthmatic patients (Khayyal, El‐Khatib, El-Ghazaly, & Hatem, 1993).
Distribution in the Body : Research on the distribution of Mofebutazone in rats showed it primarily in metabolization and elimination organs, with rapid elimination and no significant accumulation, indicating its safety profile in terms of bodily distribution (Loew, Schuster, & Graul, 1986).
Impact on Polymorphonuclear Cells : A study comparing Mofebutazone and phenylbutazone found no significant difference in their effects on the adenosine triphosphate (ATP) level and the migration of polymorphonuclear cells, suggesting comparable effects of these drugs in this aspect (Partsch, 1992).
作用機序
Target of Action
Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that contribute significantly to inflammation and pain .
Mode of Action
Mofebutazone exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition reduces the production of prostaglandins, thereby decreasing the levels of these inflammatory mediators . As a result, symptoms of pain, swelling, and stiffness associated with various inflammatory conditions are alleviated .
Biochemical Pathways
The primary biochemical pathway affected by Mofebutazone is the arachidonic acid pathway . By inhibiting the COX enzyme, Mofebutazone prevents the conversion of arachidonic acid to prostaglandins . This action disrupts the signaling cascade that leads to inflammation and pain.
Pharmacokinetics
Like other nsaids, mofebutazone is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Mofebutazone’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, Mofebutazone decreases the inflammatory response at the cellular level, leading to a reduction in the symptoms of inflammation such as pain, redness, heat, and swelling .
Action Environment
The action, efficacy, and stability of Mofebutazone can be influenced by various environmental factors . For instance, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the drug’s pharmacokinetics and pharmacodynamics . .
特性
IUPAC Name |
4-butyl-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJLIXKJWXUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41468-34-2 (hydrochloride salt) | |
| Record name | Mofebutazone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023331 | |
| Record name | Mofebutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mofebutazone | |
CAS RN |
2210-63-1 | |
| Record name | Mofebutazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mofebutazone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mofebutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mofebutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mofebutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mofebutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOFEBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does mofebutazone influence leukotriene production?
A1: Research suggests that mofebutazone, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of mofebutazone's overall pharmacological effects requires further investigation.
Q2: What is the molecular formula and weight of mofebutazone?
A2: Mofebutazone has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.
Q3: Is there spectroscopic data available that confirms the structure of mofebutazone?
A3: Yes, various spectroscopic techniques have been employed to characterize mofebutazone. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of mofebutazone's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of mofebutazone and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.
Q4: What is the half-life of mofebutazone in the body?
A4: Mofebutazone exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.
Q5: How is mofebutazone metabolized and eliminated?
A5: Mofebutazone undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled mofebutazone in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in mofebutazone's metabolism and elimination [].
Q6: Does mofebutazone accumulate in synovial fluid?
A6: Research indicates that mofebutazone exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.
Q7: What is the general safety profile of mofebutazone?
A7: While mofebutazone is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that mofebutazone administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, mofebutazone can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.
Q8: Are there specific patient populations where mofebutazone use should be approached with caution?
A8: While mofebutazone was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing mofebutazone to such patients.
Q9: What analytical techniques are employed to study mofebutazone?
A9: A range of analytical techniques has been crucial in advancing our understanding of mofebutazone. Early studies utilized radiolabeled [4-14C]mofebutazone to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of mofebutazone and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.
Q10: How is mofebutazone quantified in biological samples?
A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of mofebutazone and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
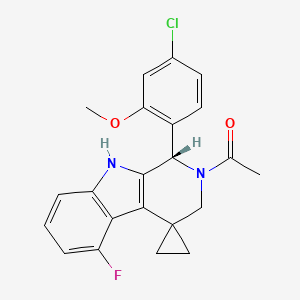
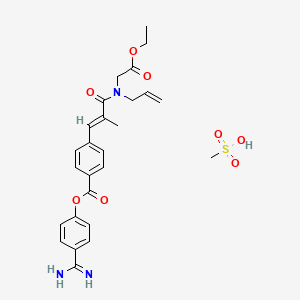
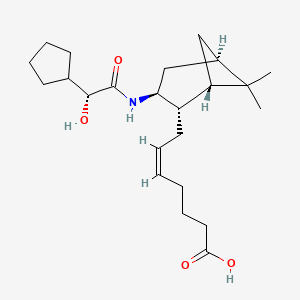

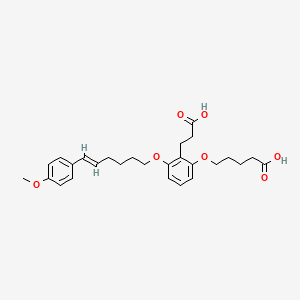
![4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid](/img/structure/B1677317.png)
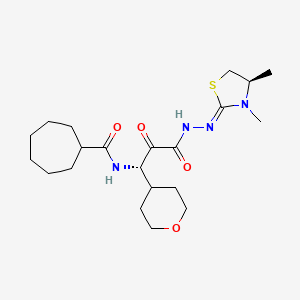
![4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid](/img/structure/B1677321.png)
![(Z)-6-[(2R,3S)-3-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid](/img/structure/B1677322.png)
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)
